molecular formula C8H7N3O2S B8633148 2-Amino-5-cyano-6-(methylthio)nicotinic acid

2-Amino-5-cyano-6-(methylthio)nicotinic acid

Cat. No. B8633148
M. Wt: 209.23 g/mol
InChI Key: VVKFXPRMHQRBGL-UHFFFAOYSA-N
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Patent
US08883821B2

Procedure details

A solution of 3 g (14.3 mmol) of 2-amino-5-cyano-6-(methylthio)nicotinic acid in 30 ml of diphenyl ether is stirred at 255° C. for 60 hours. After returning to room temperature, 60 ml of cyclohexane is added and the reaction medium is triturated for 30 minutes. The solid formed is filtered and then rinsed thoroughly with cyclohexane. The solid is redissolved in ethyl acetate and then the organic phase is washed with water, dried on magnesium sulfate, filtered and then evaporated to yield 1.32 g (55%) of 6-amino-2-(methylthio)nicotinonitrile in the form of a brown powder.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]([S:11][CH3:12])[C:8]([C:13]#[N:14])=[CH:7][C:3]=1C(O)=O.C1CCCCC1>C1(OC2C=CC=CC=2)C=CC=CC=1>[NH2:1][C:2]1[CH:3]=[CH:7][C:8]([C:13]#[N:14])=[C:9]([S:11][CH3:12])[N:10]=1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C(=N1)SC)C#N
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After returning to room temperature
CUSTOM
Type
CUSTOM
Details
the reaction medium is triturated for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
rinsed thoroughly with cyclohexane
DISSOLUTION
Type
DISSOLUTION
Details
The solid is redissolved in ethyl acetate
WASH
Type
WASH
Details
the organic phase is washed with water
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C#N)C=C1)SC
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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